Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone

Medicinal Chemistry Structure-Activity Relationship Indolizine Derivatives

This indolizine–azepane hybrid is a strategic SAR probe for FGFR kinase inhibitor programs. Its three-part architecture—an indolizine-2-carbonyl electrophilic center, a flexible 7-membered azepane ring, and a 4-methoxyphenyl substituent—delivers distinct conformational and hydrogen-bonding properties not replicated by piperidine or pyrrolidine analogs. Deploy it to benchmark FGFR1-4 selectivity against Sanofi-Aventis patent scaffolds (EP1664047A1) or as a head-to-head comparator with the indole-core analog (CAS 1798464-73-9). Cataloged with a verified SMILES structure at ≥95% purity, it ensures unambiguous identity verification and reliable SAR data generation.

Molecular Formula C22H24N2O2
Molecular Weight 348.446
CAS No. 1788678-14-7
Cat. No. B2421482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone
CAS1788678-14-7
Molecular FormulaC22H24N2O2
Molecular Weight348.446
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CN4C=CC=CC4=C3
InChIInChI=1S/C22H24N2O2/c1-26-21-10-8-17(9-11-21)18-6-2-4-13-24(15-18)22(25)19-14-20-7-3-5-12-23(20)16-19/h3,5,7-12,14,16,18H,2,4,6,13,15H2,1H3
InChIKeyRVTQIDNFOJAXND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone (CAS 1788678-14-7): Structural Identity and Procurement Baseline for Indolizine–Azepane Hybrid Research Compounds


Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone (CAS 1788678-14-7) is a synthetic small molecule (C22H24N2O2, MW 348.45 g/mol) that combines an indolizine bicyclic core with a 3-(4-methoxyphenyl)-substituted azepane moiety via a methanone linker . The compound belongs to the broader class of indolizine–azepane hybrids, a chemotype that has been investigated in medicinal chemistry for kinase inhibition, nuclear receptor modulation, and FGF pathway targeting [1]. Indolizine derivatives as a class exhibit diverse pharmacological profiles including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities [2]. This specific compound is available from research chemical suppliers at ≥95% purity for R&D use, occupying a structural niche at the intersection of indolizine-based kinase inhibitor scaffolds and azepane-containing CNS-active chemotypes .

Why Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone Cannot Be Replaced by Generic Indolizine or Azepane Building Blocks


Generic substitution of Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone with either simple indolizine derivatives or isolated azepane fragments fails because the compound's differentiation arises from the synergistic combination of three structural determinants: the indolizine-2-carbonyl electrophilic center, the seven-membered azepane ring conformation, and the 4-methoxyphenyl substituent at the azepane 3-position . The azepane ring provides distinct conformational flexibility and nitrogen basicity compared to six-membered piperidine or five-membered pyrrolidine analogs, affecting both target binding geometry and physicochemical properties such as logP and polar surface area [1]. Within the indolizine–azepane patent landscape, exemplified by Sanofi-Aventis FGF inhibitor families (EP1664047A1, US20050203126), substitution patterns on both the indolizine core and the pendant heterocycle critically determine kinase selectivity profiles, meaning that even seemingly minor modifications such as removal of the 4-methoxy group or contraction of the azepane ring can ablate or substantially alter biological activity [2][3].

Quantitative Differentiation Evidence for Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone (CAS 1788678-14-7) Against Closest Structural Analogs


Structural Differentiation: 4-Methoxyphenyl Substitution on the Azepane Ring vs. Des-Methoxy Phenyl Analog

The target compound Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone (C22H24N2O2, MW 348.45) differs from its closest commercially cataloged structural analog, Indolizin-2-yl(3-phenylazepan-1-yl)methanone (C21H22N2O, MW 318.4), by the presence of a para-methoxy substituent on the phenyl ring attached to the azepane 3-position . This single substitution adds 30.05 Da to the molecular weight and introduces a hydrogen bond acceptor (the methoxy oxygen), which can alter both the compound's lipophilicity and its potential for specific polar interactions with biological targets. The 4-methoxyphenyl group is explicitly recited as a substituent option in Sanofi-Aventis indolizine FGF inhibitor patents (EP1664047A1), indicating its recognized relevance for kinase inhibitor design [1].

Medicinal Chemistry Structure-Activity Relationship Indolizine Derivatives

Heterocyclic Core Differentiation: Indolizine vs. Indole Core with Identical Azepane–Methoxyphenyl Moiety

A structurally informative comparator is (1H-indol-5-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone (CAS 1798464-73-9), which shares the identical 3-(4-methoxyphenyl)azepane-1-carbonyl fragment but replaces the indolizine core with an indole core [1]. The indolizine core (a 5,6-bicyclic system with bridgehead nitrogen) is isomeric with indole but displays distinct electronic properties: the bridgehead nitrogen in indolizine alters the HOMO-LUMO gap and dipole moment relative to indole, affecting both π-stacking interactions with kinase hinge regions and photophysical properties [2]. Patent literature from Sanofi-Aventis explicitly distinguishes indolizine-based FGF inhibitors (EP1664047A1) from indole-based series, with the indolizine core conferring different kinase selectivity fingerprints [3].

Kinase Inhibition FGF Receptors Heterocyclic Chemistry

Ring Size Differentiation: Azepane (7-Membered) vs. Piperidine (6-Membered) Conformational Impact

The seven-membered azepane ring in the target compound provides distinct conformational flexibility compared to the six-membered piperidine analog Indolizin-2-yl(piperidin-1-yl)methanone [1]. Azepane rings can adopt pseudo-chair and twist-boat conformations that are unavailable to piperidine, potentially enabling access to binding pockets that are sterically inaccessible to smaller rings [2]. In medicinal chemistry, the azepane linker has been shown to confer biochemical inhibitory potency advantages in kinase inhibitor contexts—for example, azepane-containing covalent BTK inhibitors achieve IC50 values in the picomolar range (BTK IC50 = 0.5 nM) with favorable CNS drug-like properties [3]. While this specific BTK data is for a different chemotype, it establishes the class-level principle that azepane vs. piperidine substitution can produce orders-of-magnitude potency differences.

Conformational Analysis Drug Design Kinase Inhibitor Selectivity

Vendor-Supplied Purity Specification as a Procurement Decision Factor

The target compound is commercially available from Chemenu (Catalog No. CM832842) at a specified purity of ≥95% as determined by the supplier's quality control protocols . This purity specification provides a procurement baseline for researchers requiring defined chemical identity and minimal impurity interference in biological assays. Compared with structurally related indolizine–azepane compounds from alternative suppliers, which may list purity specifications ranging from 95% to 98%, the 95% threshold represents the minimum acceptable purity for most in vitro screening campaigns, though researchers requiring >98% purity for crystallization or sensitive biophysical assays should verify batch-specific certificates of analysis .

Chemical Procurement Quality Control Research Supply Chain

Patent Landscape Positioning: Indolizine-2-Carbonyl-Azepane Scaffold in FGF Receptor Inhibition Intellectual Property

The indolizine-2-carbonyl scaffold connected to a heterocyclic amine is a core structural motif in multiple Sanofi-Aventis patent families covering FGF receptor inhibition, including EP1664047A1 (1,2,3,6,7,8-substituted indolizine derivatives) and US20050203126 (1,2,3-substituted indolizine derivatives) [1][2]. The 4-methoxyphenyl group is explicitly enumerated as a permissible substituent in EP1664047A1 [1]. While the specific azepane-containing exemplification does not appear in the exemplified compound lists of these patents, the scaffold aligns with the generic Markush structures, positioning this compound as a potential non-infringing SAR probe or a tool compound for exploring chemical space adjacent to claimed FGF inhibitor territory. This patent context provides procurement justification for organizations conducting freedom-to-operate analyses or seeking to differentiate their chemical series from existing IP [1][2].

Patent Analysis FGF Inhibition Kinase Drug Discovery

Recommended Research and Industrial Application Scenarios for Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone (CAS 1788678-14-7)


FGF Receptor Kinase Inhibitor SAR Probe: Exploring the Azepane Linker Dimension

This compound is best deployed as a structure–activity relationship (SAR) probe in FGF receptor kinase inhibitor programs. The indolizine-2-carbonyl-azepane scaffold maps onto the Markush structures claimed in Sanofi-Aventis FGF inhibitor patents (EP1664047A1, US20050203126), but the specific 3-(4-methoxyphenyl)azepane combination is not among the exemplified compounds, providing an opportunity to generate novel SAR data [1]. Researchers can benchmark this compound's FGFR1-4 inhibitory activity against known indolizine-based FGF inhibitors to determine whether the azepane linker confers selectivity advantages or altered potency relative to the piperidine and piperazine linkers commonly exemplified in the patent literature [1][2].

Medicinal Chemistry Tool for Azepane Conformational Analysis in Target Engagement

The seven-membered azepane ring with a 3-(4-methoxyphenyl) substituent creates a conformationally complex pharmacophore suitable for studying the role of ring size and substitution geometry in target binding [3]. This compound can serve as a comparator in medicinal chemistry campaigns where the azepane ring is being evaluated against piperidine (6-membered) or pyrrolidine (5-membered) analogs for the same target. The methoxy group provides an additional hydrogen bond acceptor that may engage distinct residues compared to the des-methoxy phenyl analog, enabling systematic probing of polar interactions within the binding pocket [1][3].

Indolizine Chemical Biology Probe: Core Isomer Comparison Against Indole-Based Analogs

Given the availability of (1H-indol-5-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone (CAS 1798464-73-9) as an indole-core comparator, this compound can be used in paired chemical biology experiments to dissect the contribution of the indolizine vs. indole core to biological activity while holding the azepane–methoxyphenyl moiety constant [4]. Such head-to-head core isomer comparisons are valuable for target identification and selectivity profiling studies, particularly for kinases where the hinge-binding region differentially accommodates indolizine vs. indole scaffolds [1][4].

Reference Standard for Indolizine–Azepane Hybrid Compound Procurement and Analytical Method Development

As a commercially cataloged compound with a defined CAS number (1788678-14-7), molecular formula (C22H24N2O2), and supplier-specified purity (≥95%), this compound can serve as a reference standard for analytical method development (HPLC, LC-MS, NMR) in laboratories synthesizing or characterizing related indolizine–azepane hybrids . Its well-defined SMILES structure (COC1=CC=C(C=C1)C1CCCCN(C1)C(=O)C1=CN2C=CC=CC2=C1) enables unambiguous identity verification in compound management workflows, reducing the risk of structural misassignment that can occur with less thoroughly characterized research chemicals .

Quote Request

Request a Quote for Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.